![molecular formula C13H19N3O4 B2427507 (2S,3S)-2-(1,5-Dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1969288-26-3](/img/structure/B2427507.png)
(2S,3S)-2-(1,5-Dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
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Description
(2S,3S)-2-(1,5-Dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.312. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-2-(1,5-Dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2-(1,5-Dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A study conducted by Kharchenko, Detistov, and Orlov (2008) demonstrated the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation involving 5-oxopyrrolidine-3-carboxylic acids. These compounds have potential biological activity, as indicated by a PASS prediction (Kharchenko, Detistov, & Orlov, 2008).
Synthesis and Oxidation Reactions
- Ivonin, Rusanov, and Volochnyuk (2020) described an efficient approach to prepare N-substituted 2-(pyrazol-4-yl)ethanols, leading to 2-(pyrazol-4-yl)-2-oxoacetic acids. The study showcases the versatility of pyrazol-4-yl compounds in chemical reactions (Ivonin, Rusanov, & Volochnyuk, 2020).
Cancer Treatment Potential
- Research by ロバート ヘンリー,ジェームズ (2006) on an Aurora kinase inhibitor highlighted a compound structurally similar to the chemical , showing potential in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Antiallergic Activity
- A study by Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids, exhibiting significant antiallergic activity. This research suggests that similar pyrrolidine derivatives could be explored for antiallergic properties (Nohara et al., 1985).
Anticoagulant Synthesis
- Wang et al. (2017) reported X-ray powder diffraction data for a compound used in the synthesis of apixaban, an anticoagulant. This study illustrates the significance of structural analysis in developing pharmaceutical compounds (Wang et al., 2017).
Crystal Structure Analysis
- Kumarasinghe, Hruby, and Nichol (2009) conducted a study on the synthesis and crystal structure of pyrazol-3-yl propionic acid and its methyl ester. The research offers insights into the structural intricacies of pyrazole derivatives, which can aid in understanding similar compounds (Kumarasinghe, Hruby, & Nichol, 2009).
properties
IUPAC Name |
(2S,3S)-2-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-8-10(7-14-15(8)2)12-9(13(18)19)6-11(17)16(12)4-5-20-3/h7,9,12H,4-6H2,1-3H3,(H,18,19)/t9-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPWBHUSVQDICD-CABZTGNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2CCOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2[C@H](CC(=O)N2CCOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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